molecular formula C11H20ClNO3 B009047 Boc-Val-chloromethylketone CAS No. 103542-47-8

Boc-Val-chloromethylketone

Cat. No. B009047
M. Wt: 249.73 g/mol
InChI Key: HQCFUDZWXVYJEF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of Boc-Val-chloromethylketone involves the preparation of peptide chloromethyl ketones, which are synthesized through conventional methods aimed at obtaining specific and potent irreversible inhibitors for enzymes such as human spleen fibrinolytic proteinase (SFP) and human leukocyte elastase (LE). Boc-Ala-Tyr-Leu-Val-CH2Cl is identified among peptide chloromethyl ketones for effective and specific inhibition of these enzymes, showcasing the significance of the Val residue at the C-terminus in the synthesis process (Tsuda et al., 1987).

Molecular Structure Analysis

The molecular structure of compounds related to Boc-Val-chloromethylketone, such as trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate, has been characterized through X-ray structure analysis. This analysis demonstrates a distorted octahedral coordination involving Co(III) with a complex hydrogen bonding network, indicative of the intricate molecular architecture associated with Boc-Val derivatives (Baumann, Potenza, & Isied, 1989).

Chemical Reactions and Properties

The reactivity and chemical properties of Boc-Val-chloromethylketone derivatives are highlighted in the study of peptide design, where the introduction of specific amino acid sequences influences the stereochemistry and conformations of oligopeptides. For instance, the introduction of an Aib-Pro segment into an oligo-Val sequence affects its conformation, demonstrating the chemical versatility of Boc-Val derivatives in peptide engineering (Karle et al., 1990).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, of peptides containing Boc-Val-chloromethylketone units are crucial for their application in biochemical studies. The synthesis and crystal structure analysis of specific peptides reveal detailed insights into their solid-state conformation and solvent interactions, contributing to a better understanding of their physical behavior and how it influences their biochemical utility (Narula et al., 1990).

Chemical Properties Analysis

Investigations into the chemical properties of Boc-Val-chloromethylketone derivatives, such as their reactivity with various reagents and their role in peptide bond formation, underscore their importance in the synthesis of complex peptides. The relative reactivities of Boc-amino acids in their esterification with chloromethylated polystyrene highlight the chemical properties essential for peptide synthesis on a solid support (Narita et al., 1980).

Scientific Research Applications

Solvation and Conformational Preferences

  • Solvation of N,C-Protected Valine : Studies have focused on the solvation and conformational preferences of N,C-protected Boc-Val-NH-C3H7, revealing insights into solute-solvent interactions and conformational distributions in different solvents like chloroform and DMSO. This research helps in understanding the behavior of small protected amino acids in non-aqueous environments (Bünnemann & Merten, 2016).

  • Conformational Preferences in Heterochiral Peptides : Investigations into the crystal structures of heterochiral peptides, including those containing Boc-Val, have provided insights into the conformational features of D-chiral amino acid residues. This research aids in understanding the stability and arrangement of β-sheets in peptide structures (Fabiola et al., 2001).

  • Infrared Conformational Analysis of Oligopeptides : Research on the infrared absorption properties of PEG-bound linear homo-oligopeptides, including those with Boc-Val, helps in understanding their conformational properties in both the solid state and in solution. This contributes to the field of peptide chemistry and conformational analysis (Bonora et al., 1979).

Influence on Peptide Design

  • Peptide Design Influenced by Guest Segments : Studies on peptides like Boc-Val-Val-Aib-Pro-Val-Val-Val-OMe have examined how the introduction of specific segments influences the overall peptide structure, providing valuable information for the design of new peptides with desired conformations (Karle et al., 1990).

  • β-Helical Structures in Peptides : Research on Boc-(L-Val-D-Val)6-OMe has explored the formation of β-helical structures in the crystalline state and in solution, contributing to the understanding of peptide folding and design (Lorenzi et al., 1983).

  • Palladium-Catalyzed Annulation in Peptide Synthesis : The use of Boc-L-Val-OH in the palladium-catalyzed annulation process for synthesizing planar chiral ferrocenes demonstrates the role of such compounds in advanced synthetic chemistry (Shi et al., 2013).

  • Assembly of Bna Peptides : The assembly of peptides involving Boc-Val in combination with new binaphthyl-based amino acids showcases the potential for creating novel peptide structures with unique properties (Thoß et al., 2010).

  • Infrared Study of Hemoglobin Fragments : Research on hemoglobin α-chain fragments, including those with Boc-Val, in dichloromethane contributes to understanding the relationship between peptide conformation and solubility, which is crucial in biochemistry and medical research (Narita et al., 1987).

Applications in Peptide Synthesis

  • Liquid Phase Peptide Synthesis : Studies on the esterification of Boc-Val with soluble chloromethylated polystyrene highlight the reactivity of such compounds in peptide synthesis, offering insights into methods for creating diverse peptide structures (Narita et al., 1980).

  • Peptide Enolates and C-Alkylation : Research involving Boc-Val-Gly-Leu-OH and similar peptides in the context of peptide enolates and C-alkylation expands the understanding of peptide backbone modification and the production of peptide derivatives (Bossler & Seebach, 1994).

  • Metal Mediated Peptide Synthesis : The preparation of complexes like trans-bis(ethylenediamine)chloro(Boc-L-valine)-Co(III)fluoroborate and their role in metal-mediated peptide synthesis provide valuable information for the development of new synthetic methods in peptide chemistry (Baumann et al., 1989).

  • Study of Disproportionation in Mixed Anhydrides : Investigating the disproportionation of mixed anhydrides, including those from Boc-valine, offers insights into the stability and reactivity of these compounds, which is crucial for optimizing peptide synthesis strategies (Benoiton et al., 2009).

Safety And Hazards

The safety data sheet for Boc-Val-chloromethylketone indicates that it should be used only for research and development, not for medicinal, household, or other uses . It also provides first aid measures and firefighting measures .

Future Directions

The future directions of Boc-Val-chloromethylketone research could involve its use in controlled drug delivery systems , T-cell redirecting therapies for B-cell non-Hodgkin lymphoma , and other areas of biomedical research .

properties

IUPAC Name

tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCFUDZWXVYJEF-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50552488
Record name tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Val-chloromethylketone

CAS RN

103542-47-8
Record name tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50552488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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